molecular formula C17H19ClN4O3 B213820 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Número de catálogo B213820
Peso molecular: 362.8 g/mol
Clave InChI: DVCBJVLYWUHEQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. In recent years, CEP-33779 has gained attention as a potential therapeutic target for a range of diseases, including cancer and inflammatory disorders.

Mecanismo De Acción

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide works by inhibiting the JAK2/STAT3 signaling pathway. This pathway is activated by a variety of cytokines and growth factors, leading to the phosphorylation and activation of JAK2 and subsequent activation of STAT3. Once activated, STAT3 translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
By inhibiting JAK2, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of STAT3 and the downstream effects of this pathway. This leads to reduced cell growth, survival, and inflammation, making 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide a promising therapeutic target for a range of diseases.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in a range of tumor cell lines. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce tumor growth and metastasis in animal models of cancer.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This has been demonstrated in animal models of rheumatoid arthritis and inflammatory bowel disease, where 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve disease symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for the JAK2/STAT3 pathway. This makes it a useful tool for studying the role of this pathway in a range of diseases. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be effective in preclinical models of cancer and inflammatory disorders, making it a promising therapeutic target for these diseases.
One limitation of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its potential for off-target effects. While it is specific for the JAK2/STAT3 pathway, it is possible that it may interact with other pathways or targets, leading to unintended effects. In addition, the optimal dosing and administration of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide in humans is not yet known, making it difficult to translate preclinical findings to the clinic.

Direcciones Futuras

There are several future directions for research on 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a combination therapy for cancer. By targeting multiple pathways, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide may be more effective in treating cancer than targeting the JAK2/STAT3 pathway alone.
Another area of interest is the development of more specific and potent inhibitors of the JAK2/STAT3 pathway. While 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is effective, there is still room for improvement in terms of its specificity and potency.
Finally, there is interest in exploring the role of the JAK2/STAT3 pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. By understanding the role of this pathway in these diseases, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide and other inhibitors of this pathway may have potential as therapeutic targets in these conditions.

Métodos De Síntesis

The synthesis of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(morpholin-4-ylcarbonyl)phenylamine to form the amide intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Aplicaciones Científicas De Investigación

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of tumor cells by blocking the JAK2/STAT3 pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. By targeting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective therapeutic agent for a range of cancers.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This pathway is also involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammation and tissue damage. By inhibiting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective treatment for a range of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Nombre del producto

4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Fórmula molecular

C17H19ClN4O3

Peso molecular

362.8 g/mol

Nombre IUPAC

4-chloro-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19ClN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

Clave InChI

DVCBJVLYWUHEQT-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

SMILES canónico

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.